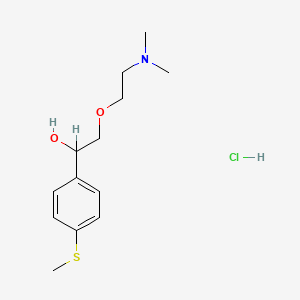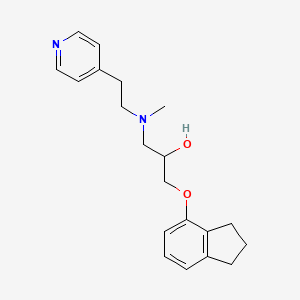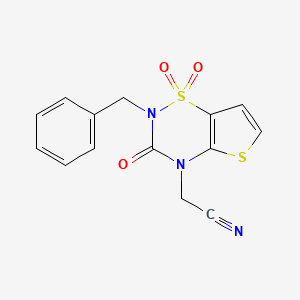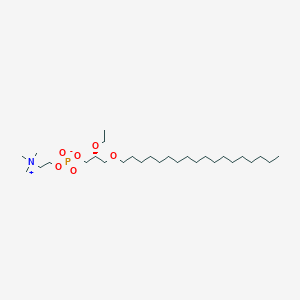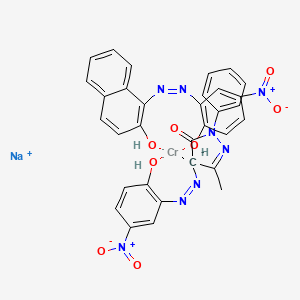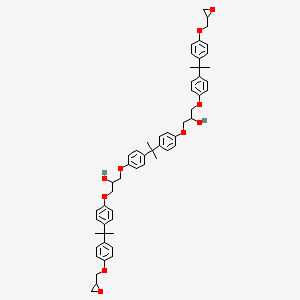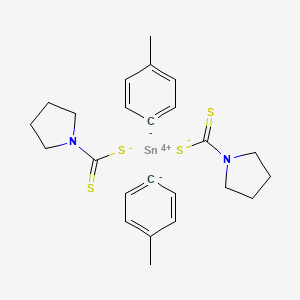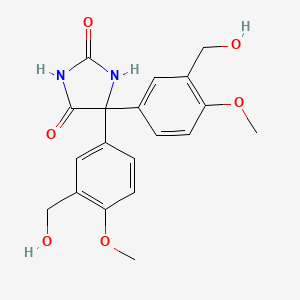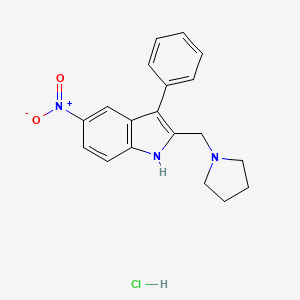
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an indole core, a nitro group at the 5-position, a phenyl group at the 3-position, and a pyrrolidinylmethyl group at the 2-position. The monohydrochloride form indicates the presence of a single hydrochloride molecule associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation reaction. The final step involves the addition of the pyrrolidinylmethyl group at the 2-position, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Using concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Utilizing aluminum chloride as a catalyst.
Nucleophilic Substitution: Employing pyrrolidine and a suitable base.
Analyse Chemischer Reaktionen
Types of Reactions
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrrolidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole core can interact with various enzymes and receptors. The phenyl and pyrrolidinylmethyl groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-: Similar structure but without the hydrochloride component.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, dihydrochloride: Contains two hydrochloride molecules.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrobromide: Contains a hydrobromide molecule instead of hydrochloride.
Uniqueness
The presence of the monohydrochloride component in Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
89159-44-4 |
|---|---|
Molekularformel |
C19H20ClN3O2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C19H19N3O2.ClH/c23-22(24)15-8-9-17-16(12-15)19(14-6-2-1-3-7-14)18(20-17)13-21-10-4-5-11-21;/h1-3,6-9,12,20H,4-5,10-11,13H2;1H |
InChI-Schlüssel |
AOFCAHNNPUWHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



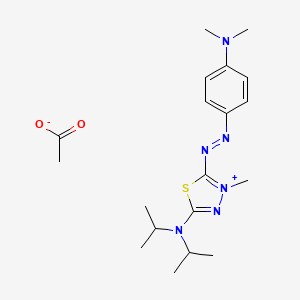
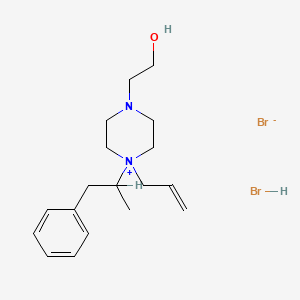
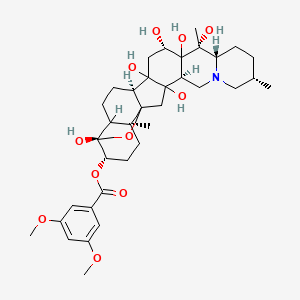
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
